molecular formula C19H12ClF3O5 B11161378 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B11161378
M. Wt: 412.7 g/mol
InChI Key: HFFZPEYNQDQYMW-UHFFFAOYSA-N
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Description

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a trifluoromethyl group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety through the reaction of catechol with disubstituted halomethanes . This intermediate is then coupled with a chromenone derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the chromenone core or the benzodioxole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and chromenone positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The benzodioxole and chromenone moieties play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one stands out due to its trifluoromethyl group, which can significantly enhance its biological activity and stability. This unique feature makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H12ClF3O5

Molecular Weight

412.7 g/mol

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C19H12ClF3O5/c1-9-14(25-7-10-4-15-16(6-13(10)20)27-8-26-15)3-2-11-12(19(21,22)23)5-17(24)28-18(9)11/h2-6H,7-8H2,1H3

InChI Key

HFFZPEYNQDQYMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC3=CC4=C(C=C3Cl)OCO4

Origin of Product

United States

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